5,6-dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
Thieno[2,3-d]pyrimidin-4-ones, including 5,6-dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one, represent an important class of compounds with diverse pharmacological significance. They have been explored for various biological activities and synthetic pathways.
Synthesis Analysis
- One-step synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones has been reported through a catalytic four-component reaction, simplifying the previously complex synthesis process (Shi et al., 2018).
- Another synthesis pathway involves the condensation of dimethyl- and various methylene-substituted dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes and furfural in the presence of NaOH (Elmuradov et al., 2011).
Molecular Structure Analysis
- Quantum chemical studies have provided insights into the electronic structure and reactivity of substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones, including the mechanisms of ipso-substitution of methyl group by nitro group, which are crucial for understanding their molecular properties (Mamarahmonov et al., 2014).
Chemical Reactions and Properties
- Thieno[2,3-d]pyrimidin-4-ones undergo various chemical reactions, including S-alkylation under phase transfer conditions, demonstrating their reactivity and potential for chemical modification (Dave & Patel, 2001).
properties
IUPAC Name |
5,6-dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6(14)4-13-5-12-10-9(11(13)15)7(2)8(3)16-10/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAJHXLTOGEAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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